Chiral Purity & Stereochemical Integrity: Enantiomeric Excess (ee) Comparison
The (R)-enantiomer of 4-hydroxy-N,N-diphenylpent-2-ynamide is commercially supplied with a documented enantiomeric excess (ee) of ≥99% . In contrast, the racemic mixture (CAS 899809-62-2) possesses an ee of 0% by definition, and the (S)-enantiomer (CAS 899809-74-6) is a distinct compound with opposite optical rotation. The high ee of the (R)-isomer is critical for maintaining the stereochemical fidelity required in the multi-step synthesis of Vorapaxar, where the final drug product must be a single enantiomer.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥99% (as specified by vendor for CAS 899809-61-1) |
| Comparator Or Baseline | (S)-enantiomer (CAS 899809-74-6) and racemate (CAS 899809-62-2) with ee of ≤0% for the (R)-isomer |
| Quantified Difference | The target compound provides a ≥99% absolute difference in enantiomeric purity favoring the required (R)-configuration. |
| Conditions | Commercial specification; chiral HPLC or equivalent validated method. |
Why This Matters
High enantiomeric excess minimizes the risk of introducing an undesired stereoisomer into the drug substance synthesis, reducing purification burden and ensuring regulatory compliance for pharmaceutical intermediates.
